PF-06726304 acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

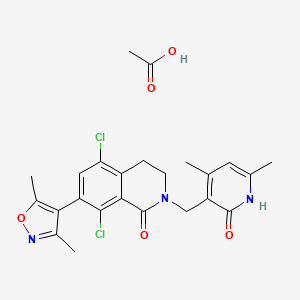

acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDCFFPRJKOOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-06726304 Acetate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06726304 acetate, also known as mevrometostat (PF-06821497), is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3][4] As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide elucidates the core mechanism of action of this compound, details its biochemical and cellular activity, provides key experimental protocols for its evaluation, and summarizes its clinical development status.

Core Mechanism of Action

This compound functions as a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[2] By competing with the methyl donor SAM, this compound effectively blocks the catalytic function of the PRC2 complex. The primary molecular consequence of EZH2 inhibition is the prevention of the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3]

The H3K27me3 mark is a hallmark of facultative heterochromatin and is fundamentally associated with the transcriptional repression of target genes.[5][6] Consequently, by reducing global H3K27me3 levels, this compound leads to the de-repression and reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[3] Notably, the inhibitor is effective against both wild-type EZH2 and clinically relevant mutant forms, such as Y641N, which are prevalent in certain lymphomas.[1][3][4]

Signaling Pathway

The signaling pathway illustrates the central role of the PRC2 complex in gene silencing and the intervention point of this compound.

Quantitative Data

The following table summarizes the key in vitro potency and cellular activity data for PF-06726304.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Wild-Type EZH2 | 0.7 nM | [1][3][4] |

| Y641N Mutant EZH2 | 3.0 nM | [1][3][4] | |

| IC50 | EZH2 Methyltransferase Activity | 0.7 nM | [2] |

| H3K27me3 Reduction (Karpas-422 cells) | 15 nM | [1][3][4] | |

| Cell Proliferation (Karpas-422 cells) | 25 nM | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the primary research publication by Kung et al. (2016).[1][3]

EZH2 Biochemical Assay

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of PF-06726304.

-

Complex Preparation : The PRC2 complex (containing EZH2, SUZ12, EED, and RbAp48) with either wild-type or Y641N mutant EZH2 is diluted in assay buffer (100 mM Tris pH 8.5, 4 mM DTT, 0.01% Tween-20) to a final concentration of 5 nM.[5]

-

Substrate Addition : 25 µg/mL of oligonucleosomes are added as the histone substrate.[5]

-

Compound Incubation : PF-06726304 is serially diluted and added to the enzyme-substrate mixture.

-

Reaction Initiation : The reaction is initiated by adding 1.5 µM ³H-labeled SAM (S-adenosyl-L-[methyl-³H]-methionine) with a specific activity of 0.94 µCi/well.[5] The reaction proceeds for 60 minutes at room temperature.[5]

-

Reaction Quenching : The reaction is stopped by adding trichloroacetic acid (TCA) to a final concentration of 20%.[5]

-

Measurement : The mixture is filtered through a PVDF filter plate, washed five times with PBS, and dried. The radioactivity, corresponding to the incorporation of the ³H-methyl group into the histones, is measured by scintillation counting.[5]

-

Data Analysis : IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K27me3 ELISA

This protocol measures the level of H3K27 trimethylation in a cellular context.

-

Cell Culture and Treatment : Karpas-422 cells are plated in 96-well plates and treated with a dilution series of PF-06726304 for 72 hours.[7]

-

Cell Lysis and Histone Extraction : Cells are lysed, and histones are extracted using an acid extraction solution followed by neutralization.[7]

-

ELISA Plate Coating : The extracted histones are added to an ELISA plate and incubated overnight at 4°C to allow for coating.[5]

-

Blocking : The plate is washed and blocked with a blocking buffer (PBS, 0.05% Tween 20, 2% BSA) for 2 hours.[5]

-

Antibody Incubation : The plate is incubated with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

Detection : A TMB substrate is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm.[7]

-

Normalization : Results are often normalized to total histone H3 levels, determined in a parallel ELISA.

Cell Proliferation Assay

This assay assesses the anti-proliferative effect of the compound on cancer cells.

-

Cell Plating : Karpas-422 cells are seeded in 96-well plates at a density of 2,500 cells/well in 100 µL of complete culture medium.[7]

-

Compound Addition : PF-06726304 is serially diluted in culture medium and 25 µL is added to the wells. The final DMSO concentration should be kept constant (e.g., 0.5%).[7]

-

Incubation : Plates are incubated for 72 hours at 37°C and 5% CO₂.[7]

-

Viability Measurement : Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The luminescence signal is read on a plate reader, and IC₅₀ values are calculated from the dose-response curve.

Clinical Development

PF-06726304, under the name mevrometostat (PF-06821497), is currently in clinical development. A key study is the Phase 1/2 clinical trial NCT03460977, which is evaluating the safety and efficacy of mevrometostat in patients with relapsed/refractory small cell lung cancer (SCLC), metastatic castration-resistant prostate cancer (mCRPC), and follicular lymphoma (FL).[1][2]

Recent data from this trial have shown promising results, particularly in mCRPC where mevrometostat in combination with enzalutamide demonstrated a significant improvement in radiographic progression-free survival (rPFS) compared to enzalutamide alone.[3][8] These findings have led to the initiation of Phase 3 studies to further evaluate this combination in mCRPC.

Conclusion

This compound is a potent and selective EZH2 inhibitor that operates through a SAM-competitive mechanism to reduce H3K27me3 levels, leading to the reactivation of silenced genes and subsequent anti-proliferative effects in cancer cells. Its robust preclinical activity has translated into promising early clinical signals, positioning it as a significant therapeutic candidate in the landscape of epigenetic modulators. The detailed protocols provided herein offer a foundation for further research and development in this area.

References

- 1. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)âones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - figshare - Figshare [figshare.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

A Deep Dive into PF-06726304 Acetate: An EZH2 Inhibitor with Potent Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EZH2 inhibitory activity of PF-06726304 acetate, a potent and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

Core Mechanism of Action

This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 lysine methyltransferase activity.[1][2] By competing with the cofactor SAM, PF-06726304 effectively blocks the catalytic function of EZH2, leading to a reduction in the levels of H3K27 trimethylation (H3K27me3).[3][4] This epigenetic mark is associated with gene silencing; therefore, its reduction leads to the de-repression of EZH2 target genes, which can include tumor suppressors. This mechanism ultimately inhibits cancer cell proliferation and can induce apoptosis.[5]

Figure 1: Mechanism of action of this compound in inhibiting EZH2.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both wild-type (WT) and mutant forms of EZH2. The compound's efficacy has been quantified through various in vitro assays, with key data summarized in the tables below.

| Target | Assay Type | Value | Reference |

| Wild-Type EZH2 | Ki | 0.7 nM | [3][4][6][7] |

| Y641N Mutant EZH2 | Ki | 3.0 nM | [3][4][6][7] |

| EZH2 | IC50 | 0.7 nM | [1][2] |

| Cell Line | Assay | Parameter | Value | Reference |

| Karpas-422 | H3K27me3 Inhibition | IC50 | 15 nM | [3][4][6][7] |

| Karpas-422 | Cell Proliferation | IC50 | 25 nM | [6][7] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in animal models have demonstrated the robust anti-tumor activity of PF-06726304. In a subcutaneous Karpas-422 xenograft model, oral administration of PF-06726304 resulted in significant tumor growth inhibition.[6][7]

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Female SCID beige mice | Karpas-422 (Diffuse Large B-cell Lymphoma) | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [3][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize the activity of this compound.

Cell Proliferation Assay (Alamar Blue)

This assay quantitatively measures the proliferation of cells in response to treatment with an inhibitor.

Figure 2: Workflow for the Alamar Blue cell proliferation assay.

Protocol:

-

Karpas-422 cells are seeded in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete cell culture medium.[3]

-

The plate is incubated for 2-3 hours at 37°C in a 5% CO2 atmosphere to allow the cells to attach.[3]

-

A serial dilution of this compound is prepared.

-

The diluted compound is added to the wells, and the plate is incubated for 72 to 96 hours.[5][7]

-

Following the incubation period, 10% by volume of Alamar blue reagent is added to each well.[5]

-

The plate is incubated for an additional 4 hours.[5]

-

The absorbance is measured at 570 nm with a reference wavelength of 620 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Figure 3: General workflow for an in vivo subcutaneous xenograft study.

Protocol:

-

Female SCID beige mice are used for the study.[3]

-

Karpas-422 cells are implanted subcutaneously into the flanks of the mice.

-

Once tumors reach a predetermined size, the animals are randomized into vehicle control and treatment groups.

-

PF-06726304 is administered orally twice daily (BID) at doses of 200 and 300 mg/kg for a duration of 20 days.[6][7]

-

Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of H3K27me3 to confirm target engagement.

Conclusion

This compound is a potent and selective EZH2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its ability to inhibit both wild-type and mutant forms of EZH2, coupled with its oral bioavailability and efficacy in preclinical models, underscores its potential as a therapeutic agent for cancers driven by EZH2 dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising epigenetic modulator.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PF-06726304 Acetate: A SAM-Competitive Inhibitor of EZH2

Disclaimer: Initial research indicates a potential discrepancy in the target specified in the topic. All available scientific literature identifies PF-06726304 as a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), not PRMT5. This guide will, therefore, focus on the well-documented activity of PF-06726304 as a SAM-competitive inhibitor of EZH2.

This technical guide provides a comprehensive overview of PF-06726304 acetate, a small molecule inhibitor of EZH2, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, quantitative biochemical and cellular data, and relevant experimental protocols.

Core Concepts and Mechanism of Action

PF-06726304 is a highly potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.

The mechanism of inhibition by PF-06726304 is competitive with the universal methyl donor, S-adenosyl-L-methionine (SAM).[3] By binding to the SAM-binding pocket of EZH2, PF-06726304 prevents the transfer of a methyl group to its histone substrate, thereby inhibiting the formation of the H3K27me3 mark. This leads to the derepression of EZH2 target genes, which can induce anti-proliferative effects in cancer cells dependent on EZH2 activity.

Figure 1: Mechanism of SAM-competitive inhibition of EZH2 by PF-06726304.

Quantitative Data

The following tables summarize the key quantitative data for PF-06726304, demonstrating its potency and cellular activity.

Table 1: Biochemical Potency of PF-06726304

| Target | Parameter | Value (nM) | Reference |

| Wild-type EZH2 | Ki | 0.7 | [1][2] |

| Y641N mutant EZH2 | Ki | 3.0 | [1][2] |

| Wild-type EZH2 | IC50 | 0.7 | [3] |

Table 2: Cellular Activity of PF-06726304

| Cell Line | Assay | Parameter | Value (nM) | Reference |

| Karpas-422 | H3K27me3 Inhibition | IC50 | 15 | [1][2] |

| Karpas-422 | Antiproliferation | IC50 | 25 | [1] |

Table 3: In Vivo Efficacy of PF-06726304

| Animal Model | Dosing | Duration | Outcome | Reference |

| Karpas-422 Xenograft | 200 and 300 mg/kg, BID | 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on information from publicly available resources and should be adapted as necessary for specific laboratory conditions.

Biochemical EZH2 Inhibition Assay

This protocol outlines a method to determine the in vitro potency of PF-06726304 against EZH2.

References

PF-06726304 Acetate: A Potent EZH2 Inhibitor and its Impact on H3K27 Methylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. PF-06726304 acetate is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. This document provides a comprehensive technical overview of the effects of this compound on H3K27 methylation, including its biochemical and cellular activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the methyltransferase activity of EZH2. By competing with the cofactor SAM, it prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes. This mechanism has been shown to inhibit the proliferation of cancer cells that are dependent on EZH2 activity.

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of EZH2

| Target | Ki (nM) |

| Wild-Type EZH2 | 0.7[1][2] |

| Y641N Mutant EZH2 | 3.0[1][2] |

Table 2: Cellular Activity in Karpas-422 Cells

| Assay | IC50 (nM) |

| H3K27me3 Inhibition | 15[1][2][3] |

| Cell Proliferation | 25[1][2] |

Table 3: In Vivo Activity

| Model | Dosing | Effect |

| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg; BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers[1][2] |

Experimental Protocols

Cellular H3K27me3 Reduction Assay

This protocol details the methodology for determining the IC50 of this compound for the reduction of H3K27me3 in Karpas-422 cells.[3]

Materials:

-

Karpas-422 cells

-

Complete cell culture medium

-

96-well clear, V-bottom polystyrene cell culture plates

-

96-well clear, U-bottom polypropylene plates

-

This compound

-

DMSO

-

Acid-extracted solution

-

Neutralization buffer

-

Biotinylated trimethylhistone H3K27 detection antibody

-

Horseradish peroxidase-linked antibody

-

TMB substrate reagent

-

Stop solution

-

Plate shaker

-

Centrifuge

-

Plate reader

Procedure:

-

Cell Plating: Plate Karpas-422 cells in 100 µL of complete cell culture medium per well in a 96-well clear, V-bottom plate at a density of 2500 cells/well.[3]

-

Incubation: Incubate the cells for 2-3 hours at 37°C and 5% CO2.[3]

-

Compound Preparation: Prepare a dilution series of this compound in 100% DMSO in a 96-well U-bottom polypropylene plate. A typical starting concentration is 10 mM with 11-point, 1:3 serial dilutions.[3]

-

Compound Addition: Further dilute the compound in growth medium and add 25 µL to the cell plates, achieving a final highest concentration of 50 µM and a final DMSO concentration of 0.5%.[3]

-

Incubation with Compound: Incubate the plates for 72 hours at 37°C and 5% CO2.[3]

-

Cell Lysis: After incubation, centrifuge the plates at 2000 rpm for 5 minutes at room temperature and remove the medium. Add 100 µL of acid-extracted solution to each well and shake the plates for 50 minutes at 4°C to lyse the cells.[3]

-

Neutralization: Add 38 µL of neutralization buffer to each well.[3]

-

ELISA-based Detection:

-

Incubate the plates for 2.5 hours at room temperature with constant slow-speed shaking.[3]

-

Wash the plates seven times with 300 µL/well of 1x wash buffer.[3]

-

Add 100 µL of biotinylated trimethylhistone H3K27 detection antibody and incubate for a specified time.

-

Add 100 µL of horseradish peroxidase-linked antibody to each well and incubate for 60 minutes at room temperature with constant slow-speed shaking.[3]

-

Wash the plates.

-

Add 100 µL of TMB substrate reagent to each well and incubate for 5 minutes at room temperature in the dark with slow shaking.[3]

-

Add 100 µL of stop solution to stop the reaction.[3]

-

-

Data Acquisition: Read the absorbance on a plate reader. The IC50 value is calculated from the dose-response curve.

Caption: Experimental workflow for H3K27me3 cellular assay.

Conclusion

This compound is a highly potent and selective inhibitor of EZH2 that effectively reduces H3K27 methylation in both biochemical and cellular contexts. Its demonstrated in vivo anti-tumor activity highlights its potential as a therapeutic agent for cancers driven by EZH2 dysregulation. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on EZH2 inhibitors and their role in epigenetic modulation.

References

The EZH2 Inhibitor PF-06726304 Acetate: A Technical Overview for its Application in Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffuse large B-cell lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, presents a significant therapeutic challenge due to its aggressive nature and molecular heterogeneity. A key epigenetic regulator, the Enhancer of Zeste Homolog 2 (EZH2), has emerged as a promising therapeutic target in DLBCL. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and its overexpression or mutation is implicated in the pathogenesis of various cancers, including the germinal center B-cell-like (GCB) subtype of DLBCL. PF-06726304 acetate is a potent and selective, S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy in DLBCL models, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a highly potent inhibitor of both wild-type and mutant forms of EZH2. Its chemical formula is C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂ with a molecular weight of 506.38 g/mol . The compound is soluble in DMSO and ethanol up to 100 mM.

Mechanism of Action in DLBCL

EZH2, as the catalytic component of the PRC2 complex, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[1][2] In normal germinal center (GC) B-cells, EZH2 plays a crucial role in regulating proliferation and differentiation by silencing genes involved in cell cycle checkpoints and plasma cell differentiation.[3][4]

In GCB-DLBCL, EZH2 is frequently overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][5] this compound competitively inhibits the SAM-binding pocket of EZH2, thereby blocking its methyltransferase activity.[6] This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor cell growth.[6]

Signaling Pathway

References

- 1. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]

The Epigenetic Role of PF-06726304 Acetate: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective EZH2 Inhibitor

PF-06726304 acetate has emerged as a significant tool in the field of epigenetics, offering researchers a potent and selective means to investigate the function of the Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and illustrative signaling and workflow diagrams to support researchers in drug development and epigenetic studies.

Core Mechanism of Action: Targeting the Catalytic Activity of EZH2

This compound is a small molecule inhibitor that directly targets the enzymatic activity of EZH2. It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the active site of EZH2 and preventing the transfer of a methyl group from SAM to its histone substrate. This inhibition leads to a dose-dependent reduction in the levels of H3K27me3, a key epigenetic mark associated with transcriptional repression. By blocking the writing of this repressive mark, PF-06726304 can lead to the reactivation of tumor suppressor genes and induce anti-proliferative effects in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06726304, highlighting its potency and cellular activity.

| Parameter | Enzyme | Value (nM) | Reference |

| Ki | Wild-Type EZH2 | 0.7 | [1] |

| Ki | Y641N Mutant EZH2 | 3.0 | [1] |

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (H3K27me3 reduction) | Karpas-422 | 15 | [1] |

| IC50 (Cell Proliferation) | Karpas-422 | 25 | [1] |

Signaling Pathway and Experimental Workflows

To visually represent the role of this compound in epigenetic regulation and the experimental approaches to study its effects, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PF-06726304.

EZH2 Biochemical Inhibition Assay

This protocol details the measurement of the inhibitory activity of PF-06726304 on the enzymatic function of EZH2.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of PF-06726304 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the diluted PF-06726304 or DMSO (vehicle control).

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated H3 peptide will bind to the beads.

-

Incubate for 30 minutes to allow for binding.

-

Measure the radioactivity using a microplate scintillation counter. The proximity of the ³H-methyl group on the peptide to the scintillant in the bead will generate a signal.

-

Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular H3K27me3 Inhibition Assay (ELISA-based)

This protocol describes the quantification of H3K27me3 levels in cells treated with PF-06726304.

-

Cell Line:

-

Karpas-422 (human B-cell lymphoma)

-

-

Reagents and Materials:

-

Karpas-422 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound dissolved in DMSO

-

Cell lysis buffer

-

Histone extraction kit

-

H3K27me3 specific antibody

-

Total Histone H3 antibody

-

Secondary antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

ELISA plate reader

-

-

Procedure:

-

Seed Karpas-422 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PF-06726304 or DMSO for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract histones according to the manufacturer's protocol.

-

Coat an ELISA plate with the extracted histones.

-

Block the plate to prevent non-specific binding.

-

Incubate with the primary antibody against H3K27me3 or total H3 (as a loading control).

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using an ELISA plate reader.

-

Normalize the H3K27me3 signal to the total H3 signal for each well.

-

Calculate the percent inhibition of H3K27me3 relative to the DMSO control and determine the IC50 value.

-

Cell Proliferation Assay

This protocol outlines the assessment of the anti-proliferative effects of PF-06726304.

-

Cell Line:

-

Karpas-422

-

-

Reagents and Materials:

-

Karpas-422 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed Karpas-422 cells in a 96-well plate at a low density.

-

Treat the cells with a serial dilution of PF-06726304 or DMSO.

-

Incubate the cells for a specified period (e.g., 6 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell proliferation relative to the DMSO control and determine the IC50 value.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of PF-06726304 in a mouse xenograft model.

-

Animal Model:

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

-

Cell Line:

-

Karpas-422

-

-

Reagents and Materials:

-

Karpas-422 cells

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant Karpas-422 cells (typically mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PF-06726304 or vehicle control orally at a specified dose and schedule (e.g., twice daily).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for H3K27me3).

-

Analyze the tumor growth inhibition in the treated group compared to the control group.

-

This technical guide provides a foundational understanding of this compound and its role in epigenetic regulation. The provided data, diagrams, and protocols are intended to facilitate further research into the therapeutic potential of EZH2 inhibition.

References

Target Validation of PF-06726304 Acetate in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in cancer cells. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate its anti-cancer activity.

Core Concepts: Targeting EZH2 in Oncology

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes.[2][3] In many cancers, including various lymphomas and solid tumors, EZH2 is overexpressed or harbors activating mutations.[4] This aberrant activity results in the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and differentiation.[2]

This compound is a small molecule inhibitor designed to be a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[5] By blocking EZH2, PF-06726304 aims to reduce global H3K27me3 levels, leading to the de-repression of tumor suppressor genes and subsequent anti-tumor effects.

Quantitative Efficacy of PF-06726304

The potency and efficacy of PF-06726304 have been quantified through various biochemical and cell-based assays. The primary model for these studies is the Karpas-422 cell line, a diffuse large B-cell lymphoma (DLBCL) line with wild-type EZH2.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical Potency | |||

| Ki (Wild-Type EZH2) | Recombinant Human EZH2 | 0.7 nM | [6][7] |

| Ki (Y641N Mutant EZH2) | Recombinant Human EZH2 | 3.0 nM | [6][7] |

| IC50 | Recombinant Human EZH2 | 0.7 nM | [5] |

| Cellular Activity | |||

| H3K27me3 Reduction IC50 | Karpas-422 cells | 15 nM | [6][7][8] |

| Anti-proliferation IC50 | Karpas-422 cells | 25 nM | [6][7] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Karpas-422 Xenograft Model | Dose-dependent | [6][7][8][9] |

Signaling Pathway and Mechanism of Action

PF-06726304 directly inhibits the catalytic activity of EZH2 within the PRC2 complex. This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The reduction in H3K27me3 levels leads to a more open chromatin state at the promoter regions of EZH2 target genes, allowing for their re-expression. These re-expressed genes often include tumor suppressors that can induce cell cycle arrest, apoptosis, and differentiation.

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation of a targeted therapeutic. Below are the protocols for key experiments performed to validate the efficacy of this compound.

Cell Culture and Maintenance

-

Cell Line: Karpas-422 (human diffuse large B-cell lymphoma).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-Proliferation Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Workflow for the in vitro anti-proliferation assay.

Detailed Steps:

-

Karpas-422 cells are seeded in 96-well V-bottom plates at a density of 2,500 cells per well in 100 µL of complete culture medium.[8]

-

The plates are incubated for 2-3 hours at 37°C and 5% CO2 to allow cells to settle.[8]

-

A dilution plate is prepared with an 11-point, 1:3 serial dilution of this compound in DMSO, starting from a 10 mM stock.[8]

-

The compound dilutions are further diluted in growth medium, and 25 µL is added to the cell plates. The final highest concentration is 50 µM with a final DMSO concentration of 0.5%.[8]

-

The plates are incubated for 72 hours at 37°C and 5% CO2.[8]

-

Following incubation, the plates are centrifuged at 2000 rpm for 5 minutes, and the supernatant is removed.[8]

-

Cell viability is assessed using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value.

H3K27me3 Reduction Assay (ELISA-based)

This assay quantifies the reduction in global H3K27me3 levels in cells treated with this compound.

Detailed Steps:

-

Cells are plated and treated with serially diluted this compound as described in the anti-proliferation assay.

-

After the treatment period, histones are extracted from the cells.

-

An ELISA-based assay is performed. Briefly, the extracted histones are captured on an antibody-coated plate.

-

A detection antibody specific for H3K27me3 is added and incubated for 2 hours at room temperature with slow, constant shaking.[8]

-

The plate is washed, and a horseradish peroxidase (HRP)-linked secondary antibody is added and incubated for 60 minutes.[8]

-

After another wash step, a TMB substrate is added, and the reaction is incubated for 5 minutes in the dark.[8]

-

A stop solution is added, and the absorbance is read at the appropriate wavelength.[8]

-

The data is normalized to the total histone H3 levels, and the IC50 for H3K27me3 reduction is calculated.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]

- 4. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to PF-06726304 Acetate: An EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Compound Data

This compound is a small molecule inhibitor that has demonstrated significant activity in preclinical models of various cancers. Below is a summary of its key quantitative data.

| Property | Value |

| CAS Number | 2080306-28-9[1][2][3][4] |

| Molecular Weight | 506.38 g/mol [1][2][3] |

| Chemical Formula | C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂[1][2][3] |

| IC₅₀ (EZH2 wild-type) | 0.7 nM[1][2][3] |

| IC₅₀ (Karpas-422 cells) | 25 nM (proliferation)[3][5] |

| Kᵢ (EZH2 wild-type) | 0.7 nM[3][5] |

| Kᵢ (EZH2 Y641N mutant) | 3.0 nM[3][5] |

| H3K27me3 Inhibition IC₅₀ | 15 nM (in Karpas-422 cells)[3][5] |

Mechanism of Action: EZH2 Inhibition

This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3)[6]. This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.

By competitively binding to the SAM-binding pocket of EZH2, this compound blocks its methyltransferase activity. This inhibition leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes, which can include tumor suppressors. This ultimately leads to the inhibition of cancer cell proliferation and tumor growth[1].

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay) with Karpas-422 Cells

This protocol outlines a method to assess the anti-proliferative effects of this compound on the Karpas-422 human B-cell lymphoma cell line using a colorimetric MTT assay.

Materials:

-

Karpas-422 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Karpas-422 cells in RPMI-1640 medium.

-

Harvest cells in the exponential growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium[7].

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[8].

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.

-

In Vivo Karpas-422 Xenograft Model

This protocol describes the establishment of a subcutaneous Karpas-422 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Karpas-422 cells

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Matrigel

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Vehicle for in vivo administration

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Implantation:

-

Harvest Karpas-422 cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse[9].

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., at doses of 200 and 300 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily for a specified period (e.g., 20 days)[3][5].

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be collected for further pharmacodynamic analysis, such as measuring intratumoral H3K27me3 levels.

-

Conclusion

This compound is a promising EZH2 inhibitor with potent activity in preclinical cancer models. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo settings make it a valuable tool for cancer research and a potential candidate for further clinical development. This guide provides essential technical information and detailed protocols to facilitate its investigation by the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer [ijbs.com]

- 7. apexbt.com [apexbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-06726304 Acetate In Vitro Assays

References

- 1. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KARPAS-422. Culture Collections [culturecollections.org.uk]

- 7. Item - EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Karpas 422 | Culture Collections [culturecollections.org.uk]

Application Notes and Protocols for PF-06726304 Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 acetate is a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This modification leads to chromatin compaction and transcriptional repression of target genes, including numerous tumor suppressors.[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5]

These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, experimental procedures for common cellular assays, and information on its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Target | Parameter | Value (nM) | Cell Line | Notes |

| Wild-Type EZH2 | Kᵢ | 0.7 | - | Biochemical assay.[3] |

| Y641N Mutant EZH2 | Kᵢ | 3.0 | - | Biochemical assay.[3] |

| EZH2 | IC₅₀ | 0.7 | - | Biochemical assay.[1][2] |

| H3K27me3 Inhibition | IC₅₀ | 15 | Karpas-422 | Cellular assay.[3][6] |

| Cell Proliferation | IC₅₀ | 25 | Karpas-422 | 72-hour incubation.[3][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 506.38 g/mol ), add 197.5 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[7][8]

Note on Stability: While the DMSO stock solution is stable for extended periods when stored frozen, the stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions in culture medium for each experiment from the frozen DMSO stock. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Protocol 2: Cell Proliferation Assay

This protocol is based on the methodology used for Karpas-422 cells and can be adapted for other cell lines.[2]

Materials:

-

Cancer cell line of interest (e.g., Karpas-422)

-

Complete cell culture medium

-

96-well clear bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well for Karpas-422) in 100 µL of complete culture medium.[2]

-

Allow cells to adhere and stabilize for 2-3 hours (for suspension cells) or overnight (for adherent cells) at 37°C and 5% CO₂.[2]

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A common approach is an 11-point 1:3 serial dilution, with a highest final concentration of 50 µM.[2] Remember to include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.

-

Add 25 µL of the diluted compound to the respective wells of the cell plate.[2]

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]

-

Assess cell viability using a suitable reagent according to the manufacturer's protocol.

-

Calculate the IC₅₀ value using a non-linear regression analysis of the dose-response curve.

Protocol 3: Western Blot for H3K27me3 Inhibition

This protocol provides a general framework for assessing the pharmacodynamic effect of this compound on its direct target, H3K27me3.[4]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Histone extraction buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels (e.g., 15%) and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control for a desired time (e.g., 48-72 hours).

-

Harvest the cells and extract histones using a suitable histone extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[4]

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This general protocol can be used to assess whether this compound induces apoptosis in your cell line of interest.[9][10]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 48 or 72 hours).

-

Harvest both floating and adherent cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1-5 x 10⁵ cells/100 µL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the investigation of the effects of this compound on cell cycle progression.[11][12]

Materials:

-

Cancer cell line of interest

-

This compound

-

Ice-cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells for at least 30 minutes on ice or store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for apoptosis detection by flow cytometry.

References

- 1. Epigenetic reactivation of tumor suppressor genes by a novel small-molecule inhibitor of human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. chayon.co.kr [chayon.co.kr]

- 4. benchchem.com [benchchem.com]

- 5. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Item - IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. cdn.bcm.edu [cdn.bcm.edu]

Application Notes and Protocols: PF-06726304 Acetate Treatment of Karpas-422 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for studying the effects of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, on the Karpas-422 cell line. Karpas-422 is a human B-cell non-Hodgkin's lymphoma cell line derived from the pleural effusion of a patient with chemotherapy-resistant disease. This cell line is characterized by a germinal center B-cell-like (GCB) phenotype and harbors wild-type EZH2. Inhibition of EZH2 in GCB-DLBCL has been shown to derepress target genes involved in cell cycle control and B-cell differentiation, leading to anti-proliferative and pro-apoptotic effects.

This compound offers a valuable tool for investigating the therapeutic potential of EZH2 inhibition in this context. These notes detail the mechanism of action, provide quantitative data on its cellular effects, and offer detailed protocols for key experimental assays.

Mechanism of Action

PF-06726304 is a small molecule inhibitor that targets the catalytic SET domain of EZH2. EZH2 is the enzymatic component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In GCB-DLBCL, EZH2 is often highly expressed and plays a crucial role in maintaining a proliferative state by silencing tumor suppressor genes and genes that promote B-cell differentiation.

By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels. This results in the reactivation of silenced genes, including cell cycle inhibitors and key regulators of plasma cell differentiation, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy parameters of this compound on Karpas-422 cells.

| Parameter | Value | Reference |

| Cell Proliferation (IC50) | 25 nM | [1] |

| H3K27me3 Inhibition (IC50) | 15 nM | [1] |

Table 1: In Vitro Activity of this compound in Karpas-422 Cells

Experimental Protocols

Detailed protocols for key assays to evaluate the effects of this compound on Karpas-422 cells are provided below.

Cell Culture

Karpas-422 cells should be cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 2 mM L-glutamine. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Cells grow in suspension and should be subcultured every 2-3 days to maintain a density between 0.5 x 105 and 1 x 106 cells/mL.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is for determining the IC50 of this compound on Karpas-422 cell proliferation.

Materials:

-

Karpas-422 cells

-

Complete RPMI-1640 medium

-

96-well clear-bottom microplates

-

This compound

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest Karpas-422 cells in exponential growth phase. Count the cells and adjust the density to 1 x 105 cells/mL in complete medium. Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.

-

Compound Addition: Prepare a 2X serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only as a blank.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in Karpas-422 cells following treatment with this compound.

Materials:

-

Karpas-422 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Karpas-422 cells at a density of 2 x 105 cells/mL in a 6-well plate and treat with the desired concentrations of this compound (e.g., 100 nM, 1 µM) and a vehicle control for 48-72 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of Karpas-422 cells.

Materials:

-

Karpas-422 cells

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat Karpas-422 cells as described in the apoptosis assay protocol.

-

Cell Harvesting and Washing: Harvest approximately 1 x 106 cells by centrifugation and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis of H3K27me3

This protocol is for detecting changes in global H3K27me3 levels in Karpas-422 cells after treatment with this compound.

Materials:

-

Karpas-422 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat Karpas-422 cells with this compound for 24-72 hours. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 15% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:2000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.

Conclusion

These application notes provide a framework for investigating the cellular effects of this compound on the Karpas-422 cell line. The provided protocols can be adapted and optimized for specific experimental needs. By utilizing these methods, researchers can further elucidate the therapeutic potential of EZH2 inhibition in GCB-DLBCL and other related malignancies.

References

Application Notes and Protocols for PF-06726304 Acetate in H3K27me3 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 acetate is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. In various cancers, the dysregulation of EZH2 activity leads to aberrant gene expression and tumor progression. This compound has demonstrated robust anti-tumor activity by reducing global H3K27me3 levels. This document provides a detailed protocol for assessing the pharmacodynamic effects of this compound on H3K27me3 levels using Western blot analysis.

Signaling Pathway and Mechanism of Action

This compound targets EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27. This inhibition leads to a decrease in the global levels of H3K27me3, resulting in the de-repression of PRC2 target genes, which can include tumor suppressors.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's activity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EZH2 (Wild-Type) Ki | 0.7 nM | N/A | Biochemical Assay | [1] |

| EZH2 (Y641N Mutant) Ki | 3.0 nM | N/A | Biochemical Assay | [1] |

| H3K27me3 Inhibition IC50 | 15 nM | Karpas-422 | In-Cell ELISA | [1][2][3] |

| Anti-proliferation IC50 | 25 nM | Karpas-422 | Proliferation Assay | [1] |

Experimental Protocols

Recommended Cell Line for Western Blot Analysis

The Karpas-422 cell line, a human B-cell lymphoma line, is recommended for studying the effects of this compound on H3K27me3 levels.[1][2][3]

Western Blot Workflow

Detailed Protocol for Western Blot of H3K27me3

This protocol is adapted from standard procedures for histone analysis and is suitable for assessing the effect of this compound.

Materials and Reagents:

-

Karpas-422 cells

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)

-

Tris-HCl, NaCl, Tween-20

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels (e.g., 15%)

-

PVDF membrane

-

Ponceau S staining solution

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-H3K27me3

-

Loading control primary antibody: Rabbit or Mouse anti-Histone H3

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Deionized water

Procedure:

-

Cell Culture and Treatment:

-

Culture Karpas-422 cells in appropriate medium to ~80% confluency.

-

Treat cells with a dose range of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time. Based on available data, a 72-hour incubation is a good starting point.[2]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Histone Extraction:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Perform histone extraction using acid extraction (e.g., with 0.2 N HCl) or a commercial kit according to the manufacturer's instructions.

-

Neutralize the acid extract if necessary.

-

-

Protein Quantification:

-

Determine the protein concentration of each histone extract using a BCA assay.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) per lane of a 15% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane according to standard protocols.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Loading Control and Data Analysis:

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel blot.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

-

Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.

-

Conclusion

This application note provides a comprehensive guide for utilizing this compound to study its effects on H3K27me3 levels via Western blot. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to investigate the pharmacodynamics of this potent EZH2 inhibitor. Careful optimization of treatment conditions and adherence to a robust Western blot protocol will ensure reliable and reproducible results.

References

Application Notes and Protocols for PF-06726304 Acetate in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in mouse models. The provided protocols are based on established methodologies for evaluating the efficacy and pharmacodynamics of EZH2 inhibitors in preclinical settings.

Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM)-binding pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes. In cancer models, this inhibition can reactivate tumor suppressor genes, leading to reduced cell proliferation and tumor growth.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported dosages and in vivo activity of this compound in mouse xenograft models.

Table 1: In Vivo Dosage of this compound in Karpas-422 Xenograft Model

| Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Female SCID beige mice | 30, 100, 300 mg/kg | Oral | Not specified | [4] |

| Female SCID beige mice | 200, 300 mg/kg | Not specified | Twice daily (BID) for 20 days | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [1] |

| Diffuse large B-cell lymphoma Karpas-422 tumor model | 30, 100, 300 mg/kg (oral) | Good efficacy and on-target pharmacodynamic effects. | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is adapted from general formulations for similar EZH2 inhibitors.

Materials:

-

This compound

-

0.5% (w/v) Sodium carboxymethylcellulose (CMC-Na) in sterile water

-

0.1% (v/v) Tween 80 in sterile water (optional, to aid suspension)

-

Sterile conical tubes

-

Homogenizer or sonicator

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-